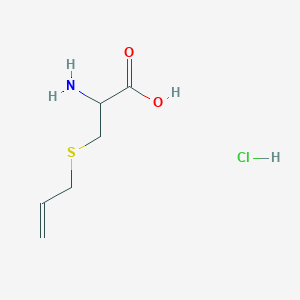
S-Allyl cysteine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Allyl cysteine hydrochloride is an organosulfur compound derived from garlic. It is the S-allylated derivative of the amino acid cysteine. This compound is known for its various biological activities, including antioxidant, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Allyl cysteine hydrochloride can be synthesized through the reaction of cysteine with allyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the cysteine, allowing it to react with allyl chloride to form S-allyl cysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound can be produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
S-Allyl cysteine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form S-allyl mercaptocysteine, which has been shown to have antitumor activities.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can undergo substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: S-Allyl mercaptocysteine
Reduction: Corresponding thiol
Substitution: Various substituted cysteine derivatives
Scientific Research Applications
S-Allyl cysteine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of S-Allyl cysteine hydrochloride involves its antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. The compound also influences the expression of various enzymes involved in hydrogen sulfide metabolism, such as 3-mercaptopyruvate sulfurtransferase, cystathionine γ-lyase, and cystathionine β-synthase . These enzymes play a role in cellular signaling and homeostasis, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
S-Allyl mercaptocysteine: An S-oxide derivative of S-allyl cysteine with antitumor activities.
γ-Glutamyl-S-allyl cysteine: Another sulfur-containing compound found in garlic.
Uniqueness
S-Allyl cysteine hydrochloride is unique due to its specific biological activities and its ability to modulate hydrogen sulfide metabolism. Its antioxidant and anticancer properties make it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C6H12ClNO2S |
|---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
InChI Key |
MUWHAKBPQQAEDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


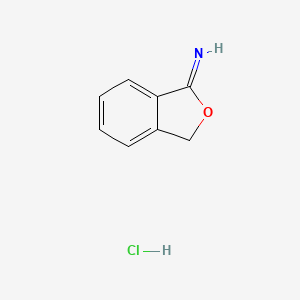
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
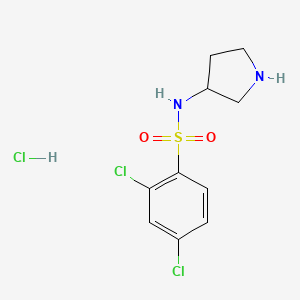

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
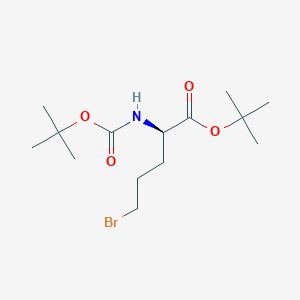
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
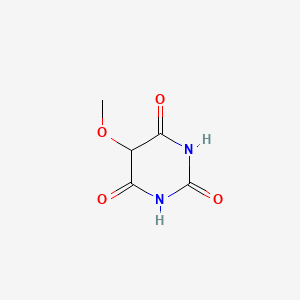
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)


